

An In-Depth Technical Guide to the Physicochemical Properties of Diphenoxylate Hydrochloride

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Compound of Interest

Compound Name: *Diphenoxylate hydrochloride*

Cat. No.: *B1670729*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **diphenoxylate hydrochloride**, a synthetic opioid agonist widely used in research for its antidiarrheal properties. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of its biological and analytical pathways.

Core Physicochemical Data

Diphenoxylate hydrochloride's interaction with biological systems and its formulation characteristics are fundamentally governed by its physicochemical properties. The following tables summarize the key quantitative data for this compound.

Table 1: Chemical Identity and Molecular Characteristics of **Diphenoxylate Hydrochloride**

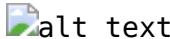
Parameter	Value	Reference(s)
Chemical Name	Ethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate hydrochloride	[1]
Molecular Formula	C ₃₀ H ₃₃ ClN ₂ O ₂	[2]
Molecular Weight	489.05 g/mol	[3]
CAS Number	3810-80-8	[2]
Chemical Structure	 alt text	[3]

Table 2: Physical and Chemical Properties of **Diphenoxylate Hydrochloride**

Property	Value	Reference(s)
Physical Description	White or almost white, crystalline powder; odourless.	[1]
Melting Point	220.5 - 226 °C	[1] [4]
logP (Octanol-Water)	~6.3	[4]
pKa	An experimentally determined pKa value for diphenoxylate hydrochloride is not readily available in the cited literature. The presence of a tertiary amine suggests it is a basic compound.	
pH of Saturated Solution	Approximately 3.3 in water.	

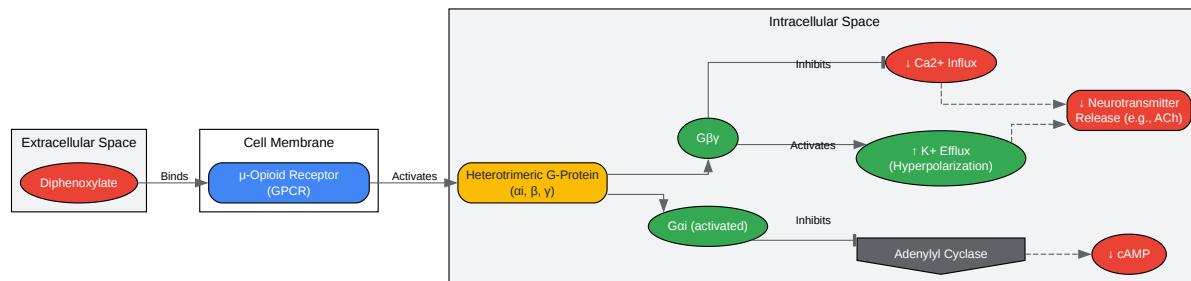
Table 3: Solubility Profile of **Diphenoxylate Hydrochloride**

Solvent	Solubility Description	Reference(s)
Water	Very slightly to sparingly soluble	[1][5]
Methylene Chloride	Freely soluble	[5]
Ethanol (96%)	Sparingly soluble	[5]
Chloroform	Freely soluble	
Acetone	Sparingly soluble	[1]
Ether	Practically insoluble	[1]
Methanol	Soluble	

Mechanism of Action and Signaling Pathway

Diphenoxylate exerts its primary pharmacological effect by acting as a potent agonist at the mu (μ) opioid receptors located in the enteric nervous system of the gastrointestinal tract.[2] This interaction initiates a G-protein coupled signaling cascade that ultimately leads to a reduction in intestinal motility.

The binding of diphenoxylate to the μ -opioid receptor, a G-protein coupled receptor (GPCR), triggers the dissociation of the heterotrimeric G-protein into its $G\alpha_i$ and $G\beta\gamma$ subunits. The activated $G\alpha_i$ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Concurrently, the $G\beta\gamma$ subunit can directly modulate ion channels, leading to the opening of potassium (K^+) channels and the closing of calcium (Ca^{2+}) channels. The resulting hyperpolarization of the neuronal membrane and reduced calcium influx inhibit the release of excitatory neurotransmitters, such as acetylcholine, leading to decreased peristalsis and increased intestinal transit time.[6][7][8][9][10]



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Caption: Diphenoxylate μ -opioid receptor signaling pathway.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of **diphenoxylate hydrochloride**.

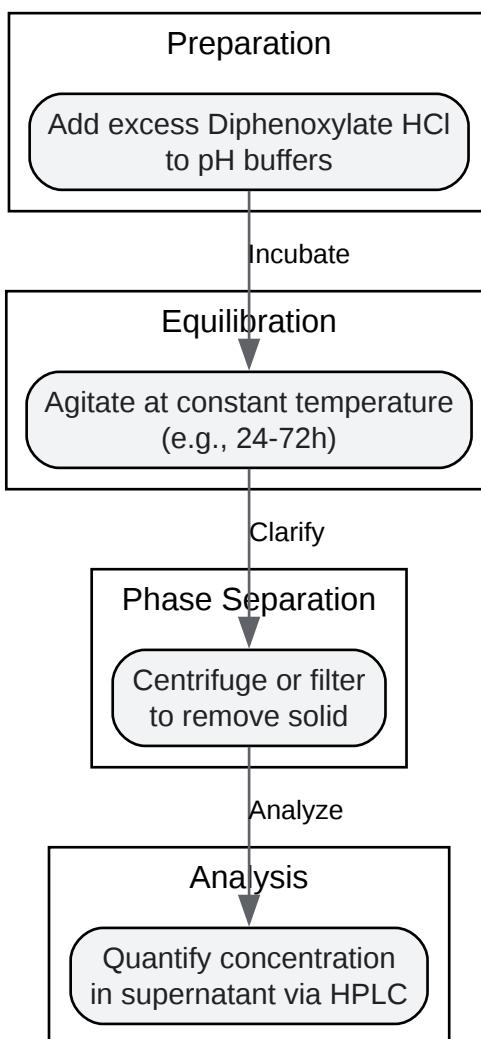
Determination of Aqueous Solubility (Shake-Flask Method)

The equilibrium solubility of a compound is determined using the traditional shake-flask method. This method measures the concentration of the compound in a saturated solution that is in equilibrium with the solid drug.

Methodology:

- Preparation: An excess amount of **diphenoxylate hydrochloride** is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.

- Equilibration: The vials are sealed and agitated in a constant temperature water bath (typically 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, the samples are allowed to stand to allow for the sedimentation of the undissolved solid. The supernatant is then carefully removed and clarified by centrifugation or filtration (using a filter that does not bind the drug).
- Quantification: The concentration of **diphenoxylate hydrochloride** in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Data Analysis: The solubility is reported in units such as mg/mL or µg/mL at each pH value.



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Caption: Experimental workflow for solubility determination.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of a compound can be accurately determined by potentiometric titration. This method involves titrating a solution of the compound with a standardized acid or base and monitoring the change in pH.

Methodology:

- Sample Preparation: A precisely weighed amount of **diphenoxylate hydrochloride** is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol, due to its low aqueous solubility. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).
- Titration Setup: The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it. The solution is stirred continuously.
- Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the sample solution using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are determined from the inflection point(s) of the curve, often by analyzing the first or second derivative of the plot. The pKa is the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)

The partition coefficient (P) or its logarithm (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.

Methodology:

- Solvent Saturation: Equal volumes of n-octanol and a relevant aqueous buffer (e.g., phosphate buffer at pH 7.4) are mixed and shaken vigorously to ensure mutual saturation.

The two phases are then separated.

- Partitioning: A known amount of **diphenoxylate hydrochloride** is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel.
- Equilibration: The mixture is shaken for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium. The funnel is then allowed to stand until the two phases have completely separated.
- Quantification: The concentration of **diphenoxylate hydrochloride** in both the n-octanol and the aqueous phase is determined using a suitable analytical method like HPLC-UV.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is then calculated as the base-10 logarithm of P.

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